

Nvs-malt1 off-target effects in kinase assays

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Compound of Interest

Compound Name: Nvs-malt1

Cat. No.: B10819840

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NVS-MALT1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of **NVS-MALT1** in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is **NVS-MALT1** and what is its mechanism of action?

A1: **NVS-MALT1** is a chemical probe that functions as a potent and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).^[1] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inhibits its activity. This allosteric mechanism contributes to its high selectivity.^[1]

Q2: What is the on-target potency of **NVS-MALT1**?

A2: The potency of **NVS-MALT1** has been determined using a human biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The IC₅₀ values are 2.4 nM in a high salt concentration assay and 18 nM in a low salt concentration assay.^[1]

Q3: What is known about the off-target effects of **NVS-MALT1** in kinase assays?

A3: **NVS-MALT1** has been profiled for off-target activity against a panel of 50 kinases at a concentration of 10 μ M. It was found to have no significant activity against this panel, with the

exception of FMS-like tyrosine kinase 3 (FLT3), which it inhibited with an IC₅₀ of 3.5 μ M.[1]

Q4: How selective is **NVS-MALT1** beyond kinases?

A4: Due to its allosteric mechanism of action, **NVS-MALT1** exhibits high selectivity. It has shown no cross-reactivity among other proteases. In a broader panel of 110 receptors, ion channels, enzymes, and transporters, it showed no significant activity at 10 μ M, with the only notable exception being a 52% inhibition of the adenosine transporter AdT.[1]

Q5: Is there a negative control compound available for **NVS-MALT1**?

A5: Yes, a structurally similar but inactive control compound, **NVS-MALT1-C**, is available. This control is recommended for use in experiments to differentiate on-target from potential off-target or compound-specific effects.

Data Presentation

On-Target Potency of NVS-MALT1

Assay Type	Target	Potency (IC ₅₀)
Human biochemical (TR-FRET) high salt	MALT1	2.4 nM
Human biochemical (TR-FRET) low salt	MALT1	18 nM

Data sourced from the Chemical Probes Portal.[1]

Known Off-Target Kinase Activity of NVS-MALT1

Kinase Panel Size	Compound Concentration	Notable Off-Target Kinase	Potency (IC ₅₀)
50 Kinases	10 μ M	FLT3	3.5 μ M

NVS-MALT1 was largely inactive against the panel of 50 kinases at 10 μ M. The full list of tested kinases is not publicly available. Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

Protocol: MALT1 TR-FRET Assay for Inhibitor Potency Determination

This protocol is a representative method for determining the IC₅₀ of inhibitors like **NVS-MALT1** against MALT1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

- Recombinant human MALT1 enzyme
- TR-FRET donor (e.g., Europium-labeled anti-tag antibody)
- TR-FRET acceptor (e.g., fluorescently labeled substrate or binding partner)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
- **NVS-MALT1** and other test compounds
- 384-well low-volume microplates
- TR-FRET compatible plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **NVS-MALT1** in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- **Reagent Preparation:** Prepare solutions of MALT1 enzyme, donor, and acceptor molecules in assay buffer at their optimal concentrations (determined through initial optimization experiments).
- **Assay Reaction:**
 - Add 2 μ L of the diluted compound to the wells of the 384-well plate.

- Add 4 μ L of the MALT1 enzyme solution to each well.
- Incubate for 15-30 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding 4 μ L of a mixture of the donor and acceptor reagents.
- Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Europium donor and 665 nm for the acceptor).
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: General Kinase Panel Screening for Off-Target Effects

This protocol outlines a general workflow for screening a compound like **NVS-MALT1** against a panel of kinases to identify potential off-target activities.

Materials:

- A panel of purified, active kinases.
- Specific substrates for each kinase.
- ATP (often at the K_m concentration for each kinase).
- Assay buffer appropriate for kinase reactions.
- Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ -³²P]).
- **NVS-MALT1**.
- Multi-well plates.

- Plate reader or scintillation counter corresponding to the detection method.

Procedure:

- Compound Preparation: Prepare **NVS-MALT1** at a fixed concentration (e.g., 10 μ M) in the appropriate assay buffer.
- Assay Setup: In separate wells for each kinase:
 - Add the specific kinase.
 - Add the corresponding substrate.
 - Add **NVS-MALT1**.
 - Include positive (no inhibitor) and negative (no kinase) controls.
- Reaction Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time, ensuring the reaction is in the linear range.
- Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method.
- Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control. Kinases showing significant inhibition (e.g., >50%) are identified as potential off-targets and can be selected for further dose-response studies to determine their IC₅₀ values.

Troubleshooting Guide

Q: I am observing high variability in my kinase assay results. What are the potential causes?

A: High variability can stem from several factors:

- Pipetting Errors: Ensure accurate and consistent pipetting, especially with small volumes. Use calibrated pipettes.

- **Reagent Instability:** Ensure enzymes, ATP, and substrates are properly stored and handled. Avoid repeated freeze-thaw cycles.
- **Assay Conditions:** Inconsistent incubation times or temperature fluctuations can affect reaction rates.
- **Plate Effects:** "Edge effects" in multi-well plates can cause variability. Consider not using the outer wells or incubating plates in a humidified chamber.
- **Compound Precipitation:** The test compound may not be fully soluble in the assay buffer. Visually inspect for precipitation.

Q: My **NVS-MALT1** inhibitor is not showing the expected potency in my in vitro assay. What could be the reason?

A: Several factors can lead to discrepancies in inhibitor potency:

- **Assay Conditions:** The IC₅₀ of an inhibitor can be highly dependent on the assay conditions, such as ATP concentration (for ATP-competitive inhibitors, though **NVS-MALT1** is allosteric), enzyme concentration, and substrate concentration.
- **Reagent Quality:** The purity and activity of the recombinant MALT1 enzyme can significantly impact the results.
- **Incorrect Protocol:** Ensure that the pre-incubation time of the inhibitor with the enzyme is sufficient, especially for allosteric inhibitors that may have slower binding kinetics.
- **Compound Degradation:** Verify the integrity and concentration of your **NVS-MALT1** stock solution.

Q: I'm observing an unexpected cellular phenotype that wasn't predicted by the in vitro kinase panel. What could be the cause?

A: This can occur for several reasons:

- **Non-Kinase Off-Targets:** The phenotype could be caused by **NVS-MALT1** interacting with a non-kinase target. For **NVS-MALT1**, the adenosine transporter AdT has been identified as a

potential off-target.

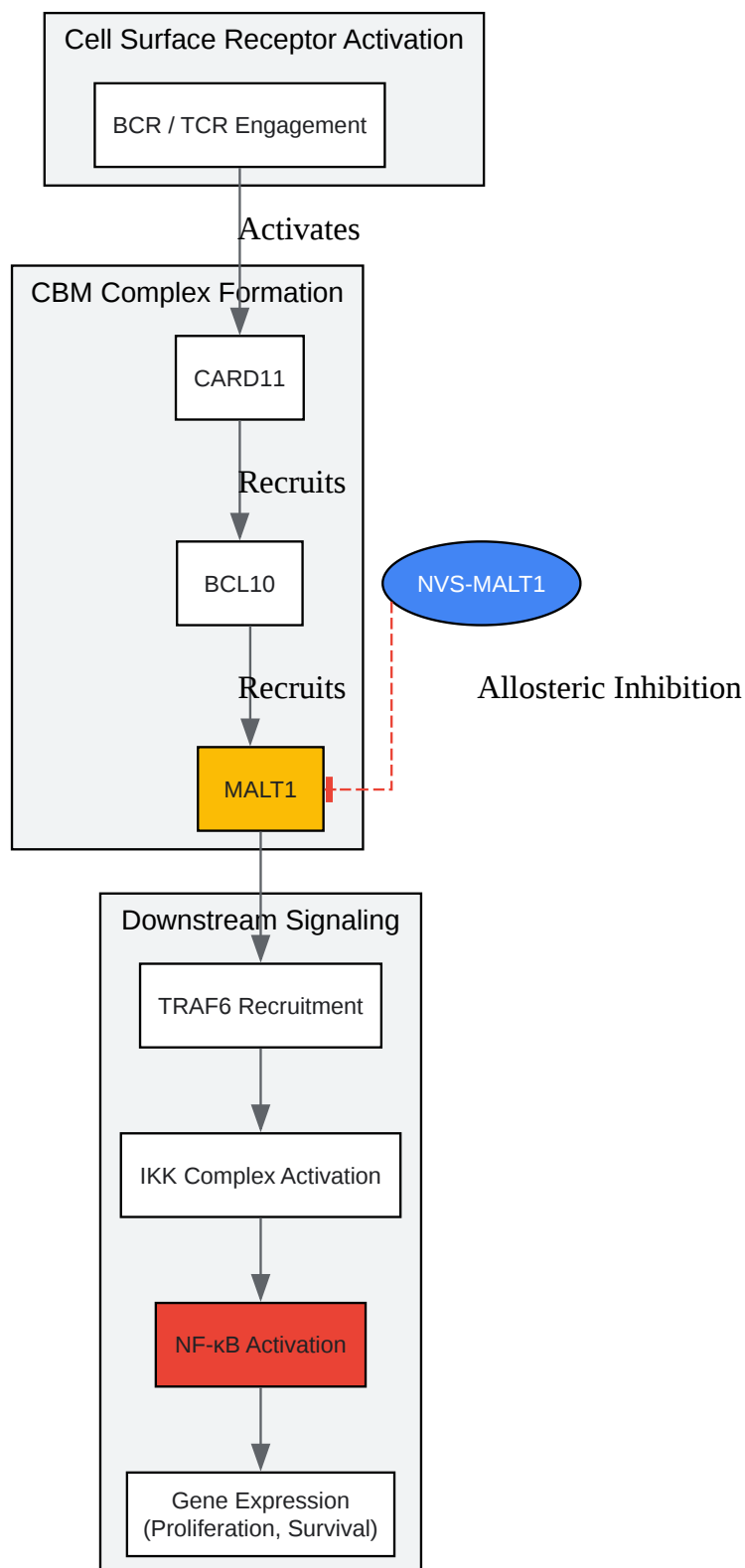
- **Metabolism:** In a cellular context, the compound could be metabolized into a more active or promiscuous species.
- **Pathway Effects:** Inhibition of MALT1 can have complex downstream effects on cellular signaling that may not be immediately obvious from a simple in vitro assay.
- **Assay-Specific Artifacts:** The observed phenotype might be an artifact of the specific cellular assay being used.

Q: How can I confirm that a cellular effect is due to MALT1 inhibition and not an off-target?

A: To validate on-target activity, you can:

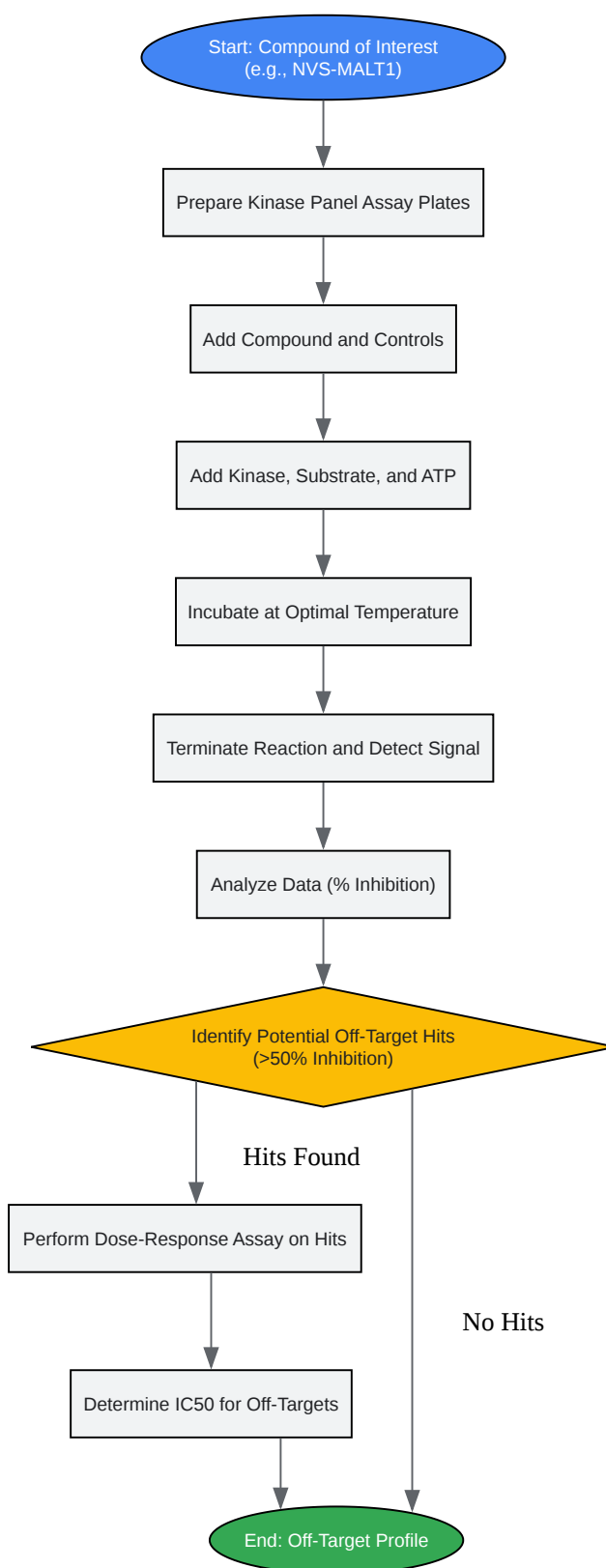
- **Use a Negative Control:** Compare the effects of **NVS-MALT1** with its inactive control compound, **NVS-MALT1-C**. The inactive control should not produce the same phenotype.
- **Rescue Experiments:** If possible, overexpress a form of MALT1 that is resistant to **NVS-MALT1** to see if the phenotype is reversed.
- **Orthogonal Approaches:** Use genetic methods like siRNA or CRISPR/Cas9 to knockdown MALT1 and see if this phenocopies the effect of **NVS-MALT1**.
- **Monitor Downstream Signaling:** Measure the activity of known downstream effectors of MALT1 signaling, such as the cleavage of MALT1 substrates (e.g., RelB, CYLD) or NF- κ B activation, to confirm target engagement in your cellular system.

Visualizations



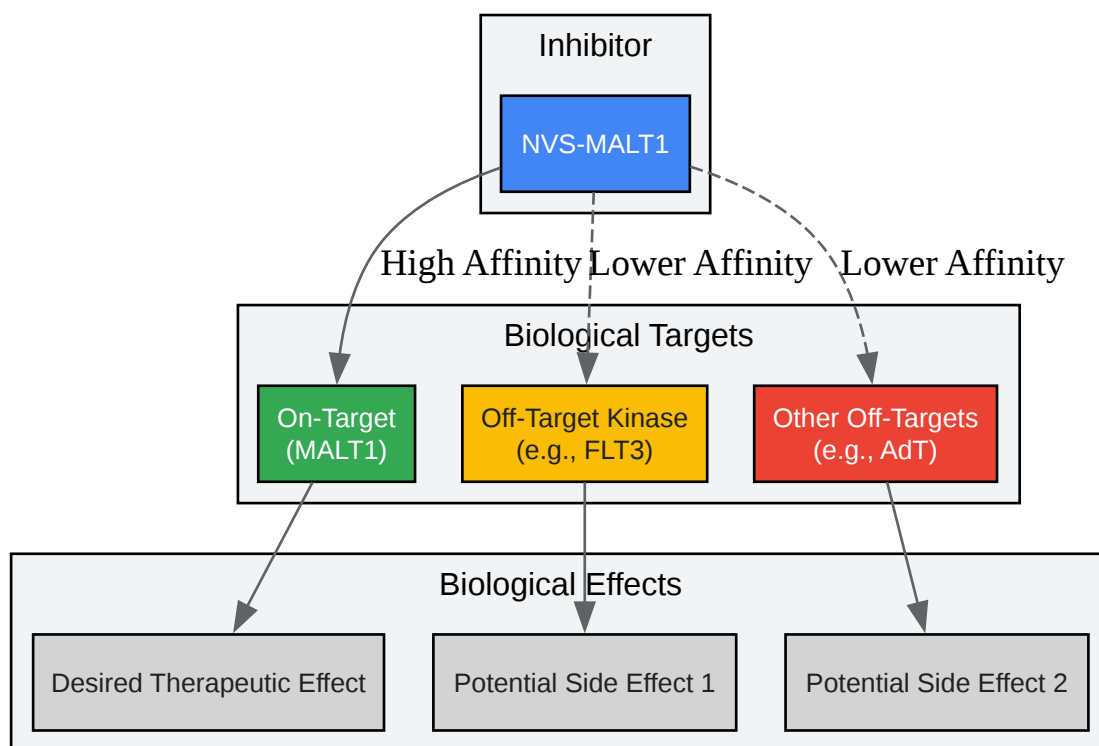
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Caption: MALT1 Signaling Pathway and Point of Inhibition by **NVS-MALT1**.



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Caption: Workflow for Off-Target Kinase Panel Screening.



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Caption: On-Target vs. Off-Target Effects of a Kinase Inhibitor.

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References

- 1. Probe NVS-MALT1 | Chemical Probes Portal [chemicalprobes.org]
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